4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine
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Overview
Description
4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a tetrahydropyran-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Tetrahydropyran-4-yloxy Group: This step involves the reaction of the pyridine derivative with tetrahydropyran-4-ol under acidic or basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy and tetrahydropyran-4-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and tetrahydropyran-4-yloxy groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2-pyridinamine: Lacks the tetrahydropyran-4-yloxy group, making it less sterically hindered.
6-methoxy-2-pyridinamine: Similar structure but with different substitution patterns, affecting its reactivity and binding properties.
4-hydroxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine: Hydroxy group instead of methoxy, which can alter its hydrogen bonding capabilities.
Uniqueness
4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine is unique due to the presence of both the methoxy and tetrahydropyran-4-yloxy groups, which can influence its chemical reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
4-methoxy-6-(oxan-4-yloxy)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-14-10-6-11(13-7-9(10)12)16-8-2-4-15-5-3-8/h6-8H,2-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBKVYMHQVWOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1N)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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